[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
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Overview
Description
Caudatin is a naturally occurring compound isolated from the roots of Cynanchum auriculatum and Cynanchum otophyllum, which are traditional Chinese medicinal herbs . It belongs to the class of C-21 steroidal glycosides and has shown various pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caudatin can be extracted from the roots of Cynanchum auriculatum and Cynanchum otophyllum using a series of chromatographic techniques . The extraction process typically involves the following steps:
Extraction: The dried roots are powdered and extracted with ethanol.
Concentration: The ethanol extract is concentrated under reduced pressure.
Partitioning: The concentrated extract is partitioned between water and ethyl acetate.
Industrial Production Methods
Industrial production of caudatin involves large-scale extraction and purification processes. The roots of Cynanchum auriculatum and Cynanchum otophyllum are harvested, dried, and processed using similar extraction and chromatographic techniques as described above. The scalability of these methods allows for the production of caudatin in sufficient quantities for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Caudatin undergoes various chemical reactions, including:
Oxidation: Caudatin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in caudatin.
Substitution: Substitution reactions can introduce new functional groups into the caudatin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various caudatin derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Caudatin has been extensively studied for its potential therapeutic applications in various fields:
Mechanism of Action
Caudatin exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Caudatin is unique among C-21 steroidal glycosides due to its specific pharmacological activities and molecular targets. Similar compounds include:
Qinyangshengenin: Another C-21 steroidal glycoside isolated from Cynanchum otophyllum.
Gagamine: A related compound with similar anti-tumor properties.
Otophylloside B: Another glycoside with neuroprotective effects.
Caudatin stands out due to its broad spectrum of activities, including anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for various therapeutic applications .
Biological Activity
The compound [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate is a complex organic molecule with potential biological activity. This article explores its pharmacological properties and biological effects based on diverse research findings and case studies.
- Molecular Formula : C21H32O3
- Molecular Weight : 332.48 g/mol
- IUPAC Name : [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3-hydroxy-10,13-dimethyl...]
The compound's structure includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene backbone which may contribute to its biological activities.
Antioxidant Properties
Research indicates that compounds with similar structural characteristics exhibit significant antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that related compounds effectively inhibited lipid peroxidation and protected cellular components from damage .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary findings suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance:
- Case Study : A study on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
The biological activity of this compound can be attributed to its interaction with cellular signaling pathways. It is hypothesized that the compound may act as a selective modulator of estrogen receptors due to its structural similarities with steroidal compounds. This interaction could explain both its anticancer effects and its potential influence on hormone-related conditions .
Data Table: Biological Activities
Properties
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26-,27-,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLXIXALPNYWFH-UBHIOMQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@](CC4)(C(=O)C)O)C)O)O)O)C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.